![molecular formula C12H10BrN3O4 B5233940 ethyl [2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino](oxo)acetate](/img/structure/B5233940.png)
ethyl [2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino](oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino](oxo)acetate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EBIO, and it is a hydrazine derivative of indole-2-carboxylic acid.
Wirkmechanismus
The mechanism of action of EBIO involves its interaction with the KCNQ family of potassium channels. EBIO binds to the voltage sensor domain of the channel, leading to a conformational change that results in channel opening. This, in turn, leads to an increase in the outward potassium current, resulting in hyperpolarization of the cell membrane.
Biochemical and Physiological Effects:
EBIO has been shown to have several biochemical and physiological effects. It has been found to increase insulin secretion in pancreatic beta cells, decrease smooth muscle contraction, and induce vasodilation. Additionally, EBIO has been shown to have neuroprotective effects and can protect against ischemic injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using EBIO in lab experiments is its ability to activate the KCNQ family of potassium channels selectively. This property makes it an ideal tool for studying the role of these channels in various physiological processes. However, one of the limitations of using EBIO is its potential toxicity. It has been found to induce apoptosis in certain cell types, and caution should be exercised when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of EBIO. One of the most significant areas of research is its potential use in the treatment of various diseases. EBIO has been found to have neuroprotective effects and can protect against ischemic injury. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to understand the precise mechanism of action of EBIO and its potential applications in various fields.
Conclusion:
In conclusion, EBIO is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to selectively activate the KCNQ family of potassium channels makes it an ideal tool for studying the role of these channels in various physiological processes. However, caution should be exercised when using it in lab experiments due to its potential toxicity. Further research is needed to understand the precise mechanism of action of EBIO and its potential applications in various fields.
Synthesemethoden
EBIO can be synthesized using a simple two-step process. The first step involves the condensation of 5-bromo-2-oxoindolin-3-ylidene hydrazinecarboxylate with ethyl oxalyl chloride in the presence of a base. The resulting product is then treated with sodium hydroxide to obtain the final product, ethyl [2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino](oxo)acetate.
Wissenschaftliche Forschungsanwendungen
EBIO has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of EBIO is its role in the modulation of ion channels. It has been found that EBIO can activate the KCNQ family of potassium channels, which play a crucial role in regulating the electrical activity of cells. This property of EBIO has led to its use in the study of various physiological processes, including the regulation of insulin secretion and smooth muscle contraction.
Eigenschaften
IUPAC Name |
ethyl 2-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O4/c1-2-20-12(19)11(18)16-15-9-7-5-6(13)3-4-8(7)14-10(9)17/h3-5,14,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKWOVRKZYQIFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoacetate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.